4,4'-Diaponeurosporenic acid

CAS No.:

Cat. No.: VC1942879

Molecular Formula: C30H40O2

Molecular Weight: 432.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H40O2 |

|---|---|

| Molecular Weight | 432.6 g/mol |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoic acid |

| Standard InChI | InChI=1S/C30H40O2/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29(7)30(31)32/h8-9,11-16,18-23H,10,17H2,1-7H3,(H,31,32)/b9-8+,18-11+,19-12+,22-13+,25-15+,26-16+,27-20+,28-21+,29-23+ |

| Standard InChI Key | NXJSQJIGCCIMAE-ORIYTCASSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C)C |

| SMILES | CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C |

| Canonical SMILES | CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C |

Introduction

Chemical Structure and Properties

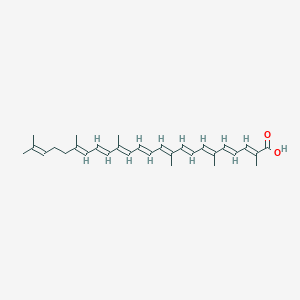

4,4'-Diaponeurosporenic acid is classified as a C30 isoprenoid (triterpene), specifically an acyclic triterpenoid with a molecular formula of C30H40O2 . The compound has an exact mass of 432.3028 and a molecular weight of 432.64 g/mol . Structurally, it features a long hydrocarbon chain with multiple conjugated double bonds arranged in a characteristic pattern, terminating with a carboxylic acid functional group.

Physical and Chemical Characteristics

The physical structure of 4,4'-diaponeurosporenic acid is characterized by its extended polyene system, which contributes to its distinctive spectroscopic properties. The compound exhibits absorption maxima at approximately 455 nm and 483 nm, which is characteristic of carotenoid compounds with similar conjugated double bond systems.

Structural Classification

As part of the carotenoid family, 4,4'-diaponeurosporenic acid belongs to a broader class of natural pigments found in various organisms. Within the biochemical classification system, it is categorized as follows:

| Classification Level | Category |

|---|---|

| Primary Class | Lipids |

| Secondary Class | Prenol lipids |

| Tertiary Class | Isoprenoids |

| Quaternary Class | C30 isoprenoids (triterpenes) |

| Specific Classification | Acyclic triterpenoids |

This classification is consistent with its biochemical role in carotenoid biosynthesis pathways and its structural characteristics .

Biosynthetic Pathway

4,4'-Diaponeurosporenic acid serves as a critical intermediate in the biosynthetic pathway leading to staphyloxanthin production in Staphylococcus aureus and related bacterial species.

Enzymatic Synthesis

The biosynthesis of 4,4'-diaponeurosporenic acid involves a series of enzymatic reactions within the bacterial cell. The pathway begins with the condensation of farnesyl diphosphate to form dehydrosqualene (4,4'-diapophytoene), catalyzed by the enzyme CrtM. This intermediate undergoes desaturation by CrtN to produce 4,4'-diaponeurosporene. The final step in producing 4,4'-diaponeurosporenic acid involves the oxidation of 4,4'-diaponeurosporene's terminal methyl group, catalyzed by the enzyme CrtP.

Pathway Integration

The biosynthetic pathway of 4,4'-diaponeurosporenic acid is integrated with several metabolic networks in bacteria:

| Pathway | KEGG Identifier | Role of 4,4'-Diaponeurosporenic Acid |

|---|---|---|

| Carotenoid biosynthesis | map00906 | Key intermediate |

| Biosynthesis of secondary metabolites | map01110 | Component of specialized metabolite synthesis |

The compound is involved in specific reactions including R07654, R07655, and R09728 as documented in biochemical databases .

Downstream Processing

Following its synthesis, 4,4'-diaponeurosporenic acid undergoes glycosylation by the enzyme CrtQ, forming glycosyl-4,4'-diaponeurosporenoate. This glycosylated intermediate is further modified by the addition of a fatty acid (typically 12-methyltetradecanoic acid) catalyzed by CrtO to produce staphyloxanthin, the end product of this biosynthetic pathway.

Biological Functions

4,4'-Diaponeurosporenic acid plays several important biological roles, particularly in bacterial physiology and virulence.

Role in Bacterial Physiology

As a precursor to staphyloxanthin in Staphylococcus aureus, 4,4'-diaponeurosporenic acid contributes indirectly to several physiological functions:

-

Maintenance of membrane integrity and fluidity

-

Protection against environmental stresses, particularly temperature fluctuations

-

Contribution to cellular antioxidant defense mechanisms

Research has demonstrated that carotenoids like 4,4'-diaponeurosporenic acid and its derivatives play crucial roles in maintaining membrane fluidity under varying temperature conditions, which is particularly relevant for bacteria adapting to changing environments.

Contribution to Virulence

The conversion of 4,4'-diaponeurosporenic acid to staphyloxanthin is a critical step in the development of virulence factors in Staphylococcus aureus:

| Virulence Mechanism | Contribution of Staphyloxanthin | Relevance to 4,4'-Diaponeurosporenic Acid |

|---|---|---|

| Oxidative stress resistance | Scavenges reactive oxygen species (ROS) | As precursor, enables development of this protection |

| Membrane rigidity | Increases resistance to antimicrobial peptides | Structural backbone contributes to this property |

| Immune evasion | Protects against neutrophil-derived oxidative attack | Essential intermediate in development of this defense |

Studies focusing on knockout mutants have demonstrated the significance of this pathway, with ΔcrtP mutants (unable to produce 4,4'-diaponeurosporenic acid) showing reduced virulence and increased susceptibility to immune clearance.

Research Applications

The study of 4,4'-diaponeurosporenic acid has various research applications, particularly in antimicrobial development and bacterial physiology research.

Antimicrobial Strategy Development

Understanding the biosynthesis and function of 4,4'-diaponeurosporenic acid presents opportunities for novel antimicrobial strategies:

-

Targeting CrtP (the enzyme producing 4,4'-diaponeurosporenic acid) could disrupt staphyloxanthin production, potentially reducing bacterial virulence

-

Inhibiting the conversion of 4,4'-diaponeurosporenic acid to its glycosylated derivative could similarly attenuate virulence

-

Using knowledge of this pathway to develop anti-virulence compounds that don't directly kill bacteria but reduce their pathogenicity

Research has shown that derivatives related to this pathway exhibit significant antimicrobial properties, particularly against strains of bacteria including Staphylococcus aureus and Salmonella typhimurium.

Biofilm Research

The relationship between 4,4'-diaponeurosporenic acid (as a precursor to staphyloxanthin) and biofilm formation has been investigated:

| Aspect | Research Findings | Potential Applications |

|---|---|---|

| Biofilm inhibition | Compounds targeting this pathway show reduction in biofilm formation | Development of anti-biofilm strategies |

| Virulence factors | The pathway influences key regulators involved in biofilm synthesis | Identification of novel therapeutic targets |

| Bacterial persistence | Connection to mechanisms of long-term survival in host environments | Understanding chronic infection mechanisms |

Studies have demonstrated that compounds targeting this pathway can inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential clinical applications.

Analytical Methods

Various analytical techniques have been developed for the detection, identification, and quantification of 4,4'-diaponeurosporenic acid in research and clinical settings.

Spectroscopic Analysis

UV-Visible spectroscopy provides a straightforward method for identifying 4,4'-diaponeurosporenic acid based on its characteristic absorption pattern:

-

The compound exhibits absorption maxima at approximately 455 nm and 483 nm

-

This spectral fingerprint distinguishes it from related compounds like staphyloxanthin (463 nm, 490 nm)

-

Quantification can be performed using calibration curves with purified standards

Chromatographic Techniques

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents the gold standard for analyzing 4,4'-diaponeurosporenic acid:

| Technique | Application | Analytical Parameters |

|---|---|---|

| HPLC-MS | Identification and quantification | Detection of molecular ion [M+H]+ at m/z 433 |

| LC-MS/MS | Structural confirmation | Characteristic fragmentation patterns |

| HPLC with UV detection | Routine analysis | Monitoring at absorption maxima |

For research requiring high precision, tandem mass spectrometry can provide detailed structural confirmation through characteristic fragmentation patterns.

Extraction Methods

Effective extraction of 4,4'-diaponeurosporenic acid from bacterial samples typically involves:

-

Cell disruption using methods such as bead-beating or enzymatic lysis

-

Solvent extraction using mixtures like methanol:acetone (1:1)

-

Solid-phase extraction (SPE) using C18 columns to separate the compound from other cellular components

-

Validation using internal standards to correct for recovery losses

Research Challenges and Future Directions

Despite progress in understanding 4,4'-diaponeurosporenic acid, several research challenges and opportunities remain.

Methodological Challenges

Researchers face several technical challenges when studying 4,4'-diaponeurosporenic acid:

-

The compound's instability under certain extraction conditions

-

Variation in spectroscopic measurements depending on solvent and environmental factors

-

Challenges in obtaining pure standards for quantitative analysis

Future methodological improvements could include standardized protocols for extraction and analysis, as well as the development of stable isotope-labeled internal standards.

| Approach | Mechanism | Potential Advantage |

|---|---|---|

| CrtP inhibitors | Block production of 4,4'-diaponeurosporenic acid | Reduce virulence without direct bactericidal effects |

| Structural analogs | Compete with natural substrate | Potential for highly specific targeting |

| Combination therapy | Enhance effectiveness of conventional antibiotics | Address resistance mechanisms |

Research into these approaches could lead to novel treatments for difficult-to-treat infections, particularly those involving antibiotic-resistant Staphylococcus aureus.

Omics Approaches

Modern omics technologies offer powerful tools for further elucidating the role of 4,4'-diaponeurosporenic acid:

-

Transcriptomics to identify regulatory networks controlling synthesis

-

Metabolomics to correlate intermediate abundance with enzyme activity

-

CRISPR interference (CRISPRi) to knock down relevant genes and profile downstream metabolic shifts

These approaches could provide comprehensive insights into the regulation and function of this compound within bacterial cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume